

# CSRM617 Hydrochloride: A Technical Overview of its Discovery and Synthesis

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## Compound of Interest

Compound Name: CSRM617 hydrochloride

Cat. No.: B15545474

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## Abstract

**CSRM617 hydrochloride** is a novel, first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a critical regulator in the progression of castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathway of **CSRM617 hydrochloride**. Identified through a rational drug discovery process involving in-silico modeling and chemical library screening, CSRM617 has been shown to selectively bind to the ONECUT2-HOX domain, leading to the induction of apoptosis in prostate cancer cells and the inhibition of tumor growth and metastasis in preclinical models. This document details the experimental protocols for key biological assays and outlines the chemical synthesis of the compound, presenting all quantitative data in structured tables and visualizing complex pathways and workflows with diagrams.

## Discovery of CSRM617 Hydrochloride

CSRM617 was identified through a rational drug discovery strategy aimed at targeting the ONECUT2 (OC2) transcription factor, which is implicated as a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).<sup>[1][2]</sup> The discovery process combined computational and experimental approaches:

- In Silico Modeling: A three-dimensional model of the OC2 homeobox (HOX) domain was constructed to identify potential small-molecule binding pockets.[2]
- High-Throughput Screening: A chemical library consisting of 500,000 small molecules was screened in silico against the OC2-HOX domain model.[2]
- Candidate Selection: CSRM617 was identified as a promising candidate predicted to bind to the OC2-HOX domain and was selected for further biological evaluation.[2]

The hydrochloride salt of CSRM617 is often used in research due to its enhanced water solubility and stability compared to the free base form.[3]

## Mechanism of Action

CSRM617 exerts its anti-cancer effects by directly targeting and inhibiting the transcriptional activity of ONECUT2.[1] This inhibition disrupts the downstream signaling pathways that promote prostate cancer progression.

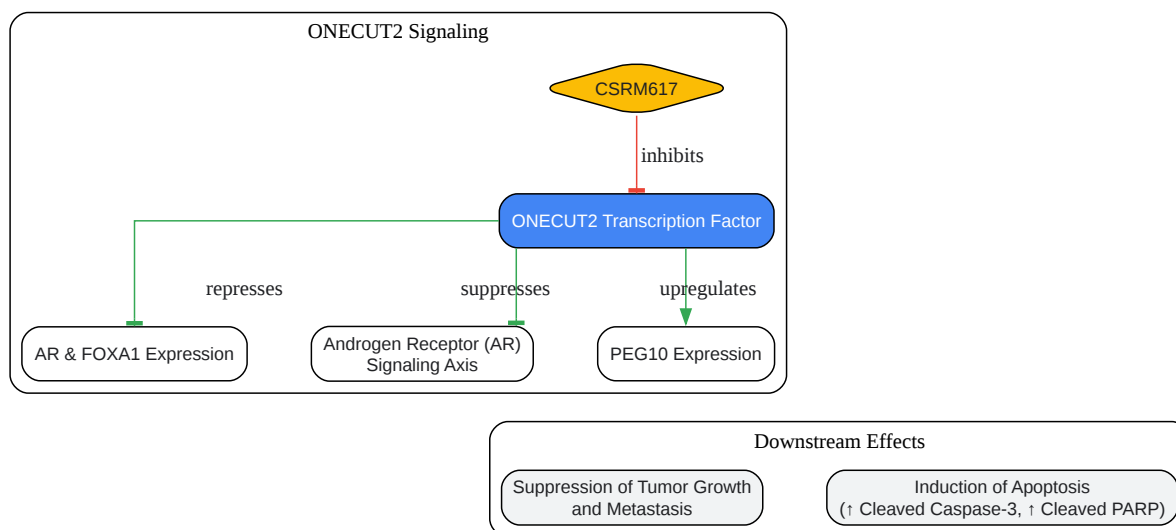
## Binding Affinity and Specificity

Surface Plasmon Resonance (SPR) assays have demonstrated that CSRM617 directly binds to the ONECUT2-HOX domain. This interaction is believed to allosterically inhibit the DNA-binding activity of OC2.[1]

## Signaling Pathway

ONECUT2 is a pivotal node in a complex signaling network that governs the progression of prostate cancer. It functions by suppressing the androgen receptor (AR) signaling axis, partly by directly repressing the expression of AR and its co-factor FOXA1.[1] Furthermore, ONECUT2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[1] By inhibiting ONECUT2, CSRM617 reverses these effects, leading to the suppression of tumor growth and metastasis.[1]

The inhibitory action of CSRM617 on ONECUT2 leads to the induction of apoptosis (programmed cell death) in prostate cancer cells. This is evidenced by the increased expression of cleaved Caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP), which are key markers of apoptosis.[3]



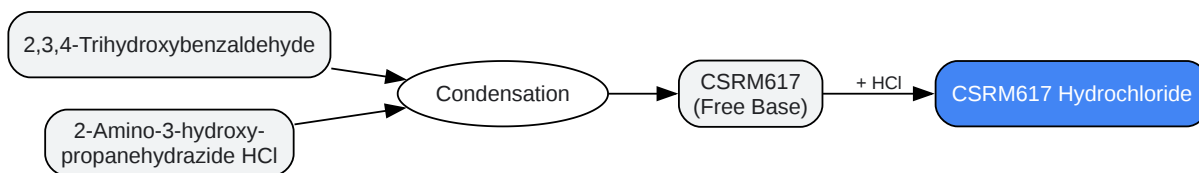
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**Caption:** Signaling pathway of CSRM617 in prostate cancer cells.

## Synthesis Pathway of CSRM617

The chemical synthesis of CSRM617, identified as (E)-2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide, involves a condensation reaction. The hydrochloride salt is subsequently formed. The synthesis can be described as a two-step process:

- **Formation of the Hydrazone:** 2,3,4-Trihydroxybenzaldehyde is reacted with 2-amino-3-hydroxypropanehydrazide hydrochloride in a suitable solvent.[4]
- **Formation of Hydrochloride Salt:** The resulting hydrazone is the free base of CSRM617. It can be converted to the hydrochloride salt through treatment with hydrochloric acid.



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**Caption:** Synthesis pathway of **CSRM617 hydrochloride**.

## Quantitative Data

The following tables summarize the key quantitative data for **CSRM617 hydrochloride**.

Table 1: Binding Affinity of CSRM617

Analyte	Ligand	Method	Dissociation Constant (Kd)
ONECUT2-HOX domain	CSRM617	Surface Plasmon Resonance (SPR)	7.43 $\mu$ M <sup>[1]</sup>

Table 2: In Vitro Activity of CSRM617 in Prostate Cancer Cell Lines

Cell Line	Assay	Concentration Range	Effect	Duration
PC-3, 22RV1, LNCaP, C4-2	Cell Growth	0.01-100 $\mu$ M	Inhibition of cell growth	48 hours <sup>[3]</sup>
22RV1	Apoptosis	10-20 $\mu$ M	Induction of apoptosis	48 hours <sup>[3]</sup>
22RV1	Apoptosis	20 $\mu$ M	Increased cleaved Caspase-3 and PARP	72 hours <sup>[3]</sup>

Table 3: In Vivo Efficacy of CSRM617

Animal Model	Cell Line	Treatment	Effect
SCID mice with 22Rv1 xenograft	22Rv1	50 mg/kg p.o. daily for 20 days	Inhibition of tumor growth
SCID mice with luciferase-tagged 22Rv1	22Rv1 (intracardiac injection)	50 mg/kg p.o. daily	Significant reduction in the onset and growth of diffuse metastases

## Experimental Protocols

### Surface Plasmon Resonance (SPR) Assay

- Objective: To determine the binding affinity of CSRM617 to the ONECUT2-HOX domain.
- Method: Recombinant ONECUT2-HOX domain protein is immobilized on a sensor chip. Various concentrations of CSRM617 are passed over the chip, and the binding events are measured in real-time by detecting changes in the refractive index at the surface. The association and dissociation rates are used to calculate the dissociation constant (Kd).

### Cell Viability Assay

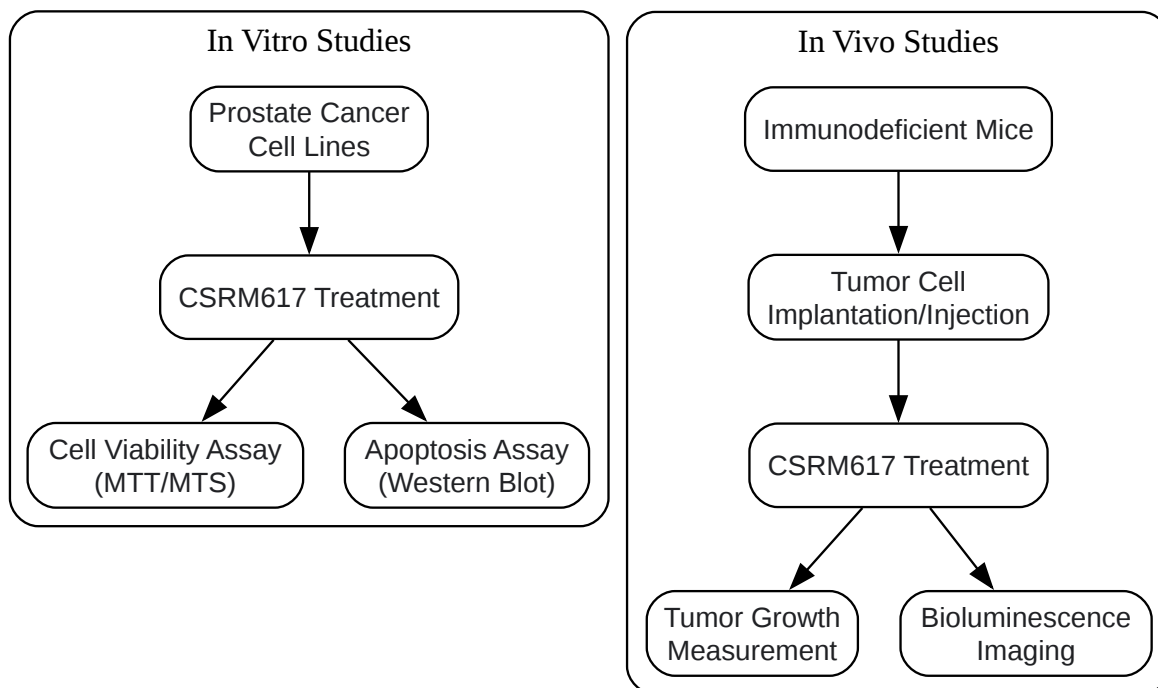
- Objective: To assess the effect of CSRM617 on the viability of prostate cancer cells.
- Method:
  - Prostate cancer cells (e.g., PC-3, 22RV1, LNCaP, C4-2) are seeded in 96-well plates.
  - Cells are treated with a range of concentrations of CSRM617 (e.g., 0.01  $\mu$ M to 100  $\mu$ M) for 48 to 72 hours.
  - Cell viability is assessed using a colorimetric assay such as MTT or MTS, which measures the metabolic activity of the cells. The absorbance is read using a plate reader, and the results are expressed as a percentage of the vehicle-treated control.

## Apoptosis Assay (Western Blot)

- Objective: To determine if CSRM617 induces apoptosis in prostate cancer cells.
- Method:
  - 22Rv1 cells are treated with CSRM617 (e.g., 10-20  $\mu$ M) for 48-72 hours.
  - Cells are lysed, and protein concentrations are determined.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
  - The membrane is probed with primary antibodies specific for cleaved Caspase-3 and cleaved PARP, followed by a secondary antibody.
  - The protein bands are visualized using chemiluminescence.

## In Vivo Xenograft and Metastasis Model

- Objective: To evaluate the in vivo efficacy of CSRM617 on tumor growth and metastasis.
- Method:
  - Xenograft Model: 22Rv1 cells are subcutaneously implanted into immunodeficient mice. Once tumors are established, mice are treated daily with CSRM617 (e.g., 50 mg/kg, p.o.) or vehicle. Tumor volume is measured regularly.
  - Metastasis Model: Luciferase-tagged 22Rv1 cells are injected intracardially into mice. Metastatic progression is monitored by bioluminescence imaging. Mice are treated daily with CSRM617 or vehicle, and the effect on metastasis is quantified.



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**Caption:** Experimental workflow for evaluating CSRM617 efficacy.

## Conclusion

**CSRM617 hydrochloride** represents a promising therapeutic agent for the treatment of advanced, castration-resistant prostate cancer. Its novel mechanism of action, targeting the master regulator ONECUT2, offers a new strategy to overcome resistance to current therapies. The preclinical data strongly support its continued development. This guide provides a foundational understanding of its discovery, synthesis, and biological activity to aid researchers in this field.

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